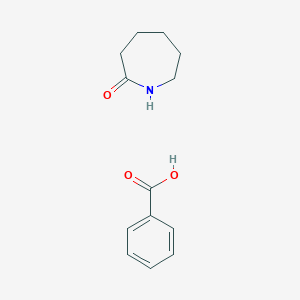
Benzoic acid--azepan-2-one (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–azepan-2-one (1/1) can be achieved through several methods. One common approach involves the reaction of benzoic acid with azepan-2-one under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product. The reaction typically requires heating to a temperature range of 100-150°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of benzoic acid–azepan-2-one (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solvents such as toluene or xylene can help dissolve the reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–azepan-2-one (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The azepan-2-one moiety can be reduced to form amine derivatives.
Substitution: Both benzoic acid and azepan-2-one can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives such as benzaldehyde and benzyl alcohol.
Reduction: Amine derivatives such as hexamethyleneimine.
Substitution: Various substituted benzoic acids and azepan-2-one derivatives.
Scientific Research Applications
Benzoic acid–azepan-2-one (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid–azepan-2-one (1/1) involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and proteins, affecting their activity. The azepan-2-one moiety can form hydrogen bonds and interact with biological membranes, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of enzyme function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Azepan-2-one (caprolactam): A seven-membered lactam used in the production of nylon-6.
Benzamide: An amide derivative of benzoic acid with various pharmaceutical applications.
Uniqueness
Benzoic acid–azepan-2-one (1/1) is unique due to its combination of aromatic and lactam functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
868082-91-1 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
azepan-2-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H11NO/c8-7(9)6-4-2-1-3-5-6;8-6-4-2-1-3-5-7-6/h1-5H,(H,8,9);1-5H2,(H,7,8) |
InChI Key |
JJGKQQLXUPLXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















